molecular formula C10H11ClN2 B2556428 1H-Benzimidazole, 2-(chloromethyl)-1-ethyl- CAS No. 66947-93-1

1H-Benzimidazole, 2-(chloromethyl)-1-ethyl-

Cat. No.: B2556428
CAS No.: 66947-93-1
M. Wt: 194.66
InChI Key: NGOCULQAUYHTQF-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-(chloromethyl)-1-ethyl- is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(chloromethyl)-1-ethylbenzimidazole has been synthesized and evaluated for its antifungal activity . The compound interacts with various enzymes and proteins, exerting its effects through these interactions .

Cellular Effects

The effects of 2-(chloromethyl)-1-ethylbenzimidazole on cells and cellular processes are primarily related to its antifungal activity . It influences cell function by disrupting the normal functioning of fungal cells, thereby inhibiting their growth .

Molecular Mechanism

The molecular mechanism of action of 2-(chloromethyl)-1-ethylbenzimidazole involves binding interactions with biomolecules in fungal cells . It may inhibit or activate certain enzymes, leading to changes in gene expression and ultimately affecting the growth and survival of the fungal cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(chloromethyl)-1-ethylbenzimidazole have been observed over time . Information on the compound’s stability, degradation, and long-term effects on cellular function have been studied in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(chloromethyl)-1-ethylbenzimidazole vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

2-(chloromethyl)-1-ethylbenzimidazole is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-(chloromethyl)-1-ethylbenzimidazole within cells and tissues involve interactions with various transporters or binding proteins . These interactions may affect its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-(chloromethyl)-1-ethyl- typically involves the condensation of 1,2-phenylenediamine with an aldehyde, followed by chloromethylation and ethylation reactions. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 2-(chloromethyl)-1-ethyl- undergoes various chemical reactions, including:

    Substitution Reactions: Commonly with nucleophiles, leading to the formation of substituted benzimidazole derivatives.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzimidazole ring.

    Condensation Reactions: Often used in the synthesis of more complex molecules.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities .

Scientific Research Applications

1H-Benzimidazole, 2-(chloromethyl)-1-ethyl- has a wide range of scientific research applications:

Comparison with Similar Compounds

  • 2-Methyl-1H-benzimidazole
  • 5,6-Dimethyl-1H-benzimidazole
  • 2-Phenyl-1H-benzimidazole

Comparison: 1H-Benzimidazole, 2-(chloromethyl)-1-ethyl- is unique due to its specific substituents, which can enhance its biological activities compared to other benzimidazole derivatives. The presence of the chloromethyl and ethyl groups can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

2-(chloromethyl)-1-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-2-13-9-6-4-3-5-8(9)12-10(13)7-11/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOCULQAUYHTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

20 mg (0.11 mmol) 1-ethyl-2-hydroxymethylbenzimidazole was dissolved in 2 ml dichloromethane. Thionyl chloride (24 μl, 0.33 mmol) was diluted 20 times with dichloromethane and the solution was added to the reaction mixture. Reaction mixture was stirred at room temperature for two hours, evaporated to dryness and washed with water to yield 1-ethyl-2-chloromethylbenzimidazole as pale yellow crystals, 36 mg (95%).
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
24 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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